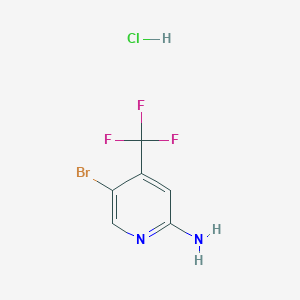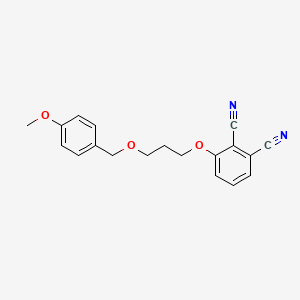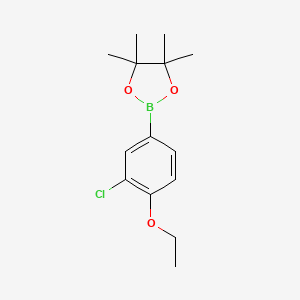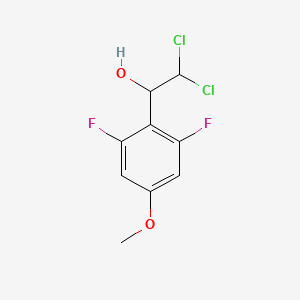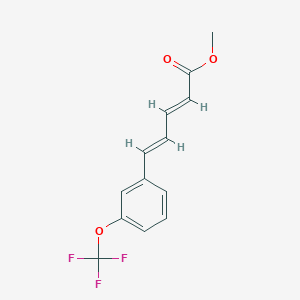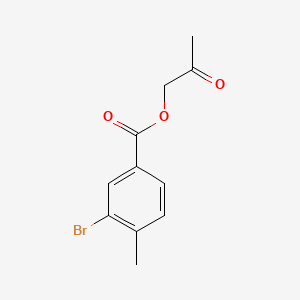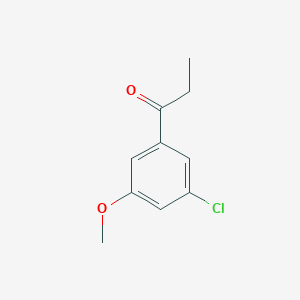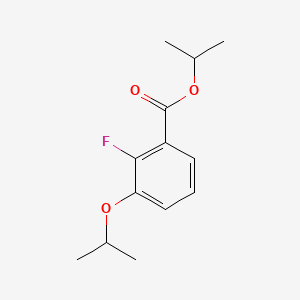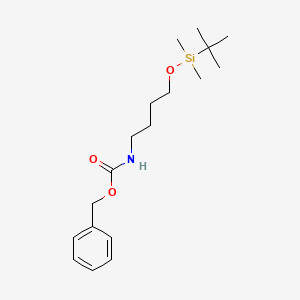
Benzyl 4-(tert-butyldimethylsilyloxy) butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is a synthetic organic compound that features a benzyl group, a carbamate group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} typically involves the protection of hydroxyl groups using TBDMS chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like RLi or RMgX in anhydrous conditions.
Major Products
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted silyl ethers.
Scientific Research Applications
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is used in various scientific research applications:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: In the study of enzyme mechanisms where protection of hydroxyl groups is required.
Medicine: Potential use in drug development as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group is resistant to hydrolysis under basic conditions but can be removed under acidic conditions or by using fluoride ions . This stability allows for selective reactions at other functional groups without interference from the protected hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.
Methoxymethyl ethers: Used as protecting groups but less stable under acidic conditions.
Benzyl ethers: Removed by hydrogenolysis, offering different stability profiles.
Uniqueness
BENZYL N-{4-[(TERT-BUTYLDIMETHYLSILYL)OXY]BUTYLCARBAMATE} is unique due to the high stability of the TBDMS protecting group under a variety of conditions, making it highly valuable in complex organic syntheses where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C18H31NO3Si |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
benzyl N-[4-[tert-butyl(dimethyl)silyl]oxybutyl]carbamate |
InChI |
InChI=1S/C18H31NO3Si/c1-18(2,3)23(4,5)22-14-10-9-13-19-17(20)21-15-16-11-7-6-8-12-16/h6-8,11-12H,9-10,13-15H2,1-5H3,(H,19,20) |
InChI Key |
QEPYDIDOLBFCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


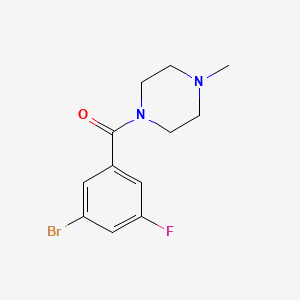


![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)
